Structural and Scaffold Differentiation: Mps1-IN-8 vs. Common Mps1 Inhibitors
Mps1-IN-8 belongs to a 4,5-dihydropyrazolo[4,5-h]quinazoline scaffold class, distinct from the pyrrolopyrimidine (e.g., Mps1-IN-3), purinone (e.g., AZ3146), and imidazopyrazine (e.g., Mps-BAY2a) scaffolds commonly found among Mps1 inhibitors . Unlike the widely used Mps1-IN-3 (IC50 = 50 nM, purine core) or AZ3146 (IC50 = 35 nM, purinone derivative), Mps1-IN-8 is disclosed in patent WO2019002454A1 as a pyrazoloquinazoline derivative with a unique phosphoric acid salt form [1]. While quantitative enzymatic IC50 data for Mps1-IN-8 are not publicly available, its distinct chemical architecture may afford differential binding interactions, reduced susceptibility to resistance mutations (e.g., the gatekeeper C604W mutation), and a unique intellectual property landscape not encumbered by existing composition-of-matter patents on other Mps1 inhibitor scaffolds.
| Evidence Dimension | Chemical scaffold class |
|---|---|
| Target Compound Data | 4,5-dihydropyrazolo[4,5-h]quinazoline (phosphoric acid salt) |
| Comparator Or Baseline | Mps1-IN-3: purine core; AZ3146: purinone derivative; Mps-BAY2a: imidazopyrazine |
| Quantified Difference | Qualitative scaffold divergence |
| Conditions | Structural analysis based on disclosed patent structures |
Why This Matters
Scaffold diversity reduces the likelihood of cross-resistance to gatekeeper mutations and provides orthogonal chemical starting points for medicinal chemistry optimization or tool compound validation.
- [1] Cancer Research Technology Limited. Inhibitor compounds. WO2019002454A1. Example 35. 2019. View Source
